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Cat. No.: B1173516

Audience: Researchers, scientists, and materials science professionals.

Introduction Lechatelierite is a naturally occurring amorphous silica glass (SiOz).[1] It is most
commonly formed under conditions of extreme temperature, such as in fulgurites created by
lightning strikes fusing sand or rock, and as inclusions in tektites like moldavite, which result
from meteorite impacts.[1][2] The microstructure of lechatelierite provides critical insights into
the petrogenesis and thermal history of its formation.[3] Scanning Electron Microscopy (SEM)
is an indispensable tool for this analysis, offering high-resolution imaging for morphological and
textural characterization, coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for
precise quantitative elemental analysis.[4][5]

This document outlines the primary applications of SEM in the study of lechatelierite and
provides detailed protocols for sample preparation and analysis.

Key Applications

» Morphological and Textural Characterization: SEM imaging reveals the fine-scale surface
features of lechatelierite and the surrounding matrix.

o Secondary Electron (SE) Imaging: This mode is ideal for visualizing surface topography. In
fulgurites, SE imaging can distinguish the rough, vesicular outer surface from the
smoother, vitreous texture of the inner lumen.[2][4]
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o Backscattered Electron (BSE) Imaging: BSE imaging provides compositional contrast,
where areas with higher average atomic numbers appear brighter.[4] This is highly
effective for identifying the boundaries between the pure SiOz lechatelierite and the more
complex silicate composition of its host material (e.g., moldavite).

e Quantitative Elemental Analysis (SEM-EDS): By analyzing the characteristic X-rays emitted
from the sample under the electron beam, EDS allows for the determination of elemental
composition.

o Purity Assessment: EDS analysis confirms that lechatelierite is composed almost
exclusively of silicon and oxygen.

o Compositional Comparison: It enables a quantitative comparison between lechatelierite
inclusions and the host material. Studies on moldavites have shown that lechatelierite
lamellae have significantly lower concentrations of elements such as Al, Mg, Na, K, Ca,
and Fe compared to the surrounding tektite glass.[1][6][7]

Quantitative Data Summary

The following table summarizes representative quantitative SEM-EDS data from a study
comparing lechatelierite lamellae to the surrounding host moldavite material.
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Lechatelierite Lamellae

Element Host Moldavite (wt%)
(wt%)

o 51.34 48.98
Na 0.00 0.31
Mg 0.00 1.13
Al 0.13 5.25
Si 48.53 42.12
K 0.00 1.63
Ca 0.00 0.28
Ti 0.00 0.15
Fe 0.00 0.15

Data derived from a study on
carbon-coated moldavite

specimens.[1][7]

Experimental Workflow

Data Interpretation

SEM Analysis

Click to download full resolution via product page

Caption: Workflow for SEM analysis of lechatelierite.
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Detailed Experimental Protocols
Protocol 1: Sample Preparation for SEM Analysis

This protocol is designed for solid geological samples, such as fragments of fulgurites or
tektites containing lechatelierite. Proper preparation is critical for obtaining high-quality
imaging and accurate quantitative data.[8]

Materials:

o Diamond precision saw (if sectioning is needed)

o Epoxy resin and hardener|[8]

e Molding cups (25-40 mm diameter)[8]

e Grinding/polishing machine

« Silicon Carbide (SiC) grinding papers (various grits)
e Polishing cloths

o Diamond polishing suspensions (e.g., 9 um, 6 um, 3 pm, 1 um)[8]
 Ultrasonic cleaner

o Ethanol or isopropanol

 Sputter coater or carbon evaporator

e Aluminum SEM stubs[9]

Conductive carbon tape or paint[9]
Procedure:

e Sectioning (Optional): If the sample is too large, use a diamond precision saw to cut it to a
size that fits within the resin moulds (typically <25 mm). Ensure the region of interest is on
the surface to be polished.[8]
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e Mounting: Place the sample, with the surface of interest facing down, into a mould. Prepare
the epoxy resin according to the manufacturer's instructions (e.g., EpoFlo Epoxy at a 3.3:1
resin to hardener ratio) and pour it over the sample.[8] Place the mould in a vacuum oven to
remove trapped air bubbles, then cure on a hot plate or at room temperature until fully
hardened.[8]

¢ Grinding: Begin grinding the exposed sample surface on a polishing machine using
progressively finer SiC papers to achieve a flat surface. Rotate the sample 90° between
each grit size to ensure scratches from the previous step are removed.[10]

e Polishing: After grinding, polish the sample using a series of diamond suspensions on
different polishing cloths, moving from coarser to finer grit (e.g., 9 pm down to 1 um).[8] A
mirror-like finish is desired. For techniques requiring extremely smooth surfaces like Electron
Backscatter Diffraction (EBSD), further polishing to ~0.02 pm may be necessary.[8]

o Cleaning: Thoroughly clean the polished sample to remove any polishing residue and debris.
An ultrasonic bath with ethanol or isopropanol for 5-10 minutes is highly effective.

e Drying: Dry the sample completely using a stream of dry air or nitrogen. Ensure no liquid
residue remains.

o Conductive Coating: Since lechatelierite is non-conductive, a thin conductive coating must
be applied to prevent electrical charging under the electron beam.

o Carbon Coating: Preferred for quantitative EDS analysis as it does not interfere with the
major elemental peaks of interest in silicates.[6][7]

o Gold Sputtering: Often used for high-resolution SE imaging to enhance surface detail.

» Final Mounting: Securely attach the coated resin block to an aluminum SEM stub using
double-sided conductive carbon tape or conductive paint.[9] Ensure a solid conductive path
exists from the sample surface to the stub.

Protocol 2: SEM Imaging and EDS Analysis

Instrumentation & Parameters:
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Scanning Electron Microscope: e.g., TESCAN LYRA 3, Zeiss-EVO.[6][11]

Accelerating Voltage: 15-20 kV is a typical range for silicate analysis, providing a good
balance between image resolution and X-ray generation volume.[11][12]

Beam Current: A stable beam current (e.g., 2 nA) is required for quantitative analysis.[11]

Working Distance: A consistent working distance (e.g., 10-15 mm) should be maintained,
especially for EDS.

Detectors: Secondary Electron (SE), Backscattered Electron (BSE), and Energy Dispersive
X-ray (EDS) detectors.

Procedure:

Sample Loading: Wearing gloves to prevent contamination, carefully place the mounted stub
into the SEM sample holder and load it into the chamber.[10]

Chamber Evacuation: Pump the chamber down to the required high vacuum level.

Beam Activation: Turn on the electron beam and set the desired accelerating voltage and
beam current.

Locating the Area of Interest: Navigate across the sample at low magnification to find the
lechatelierite features of interest.

Image Optimization: Focus the image and correct for any astigmatism at a high
magnification.

Morphological Imaging:

o Switch to the SE detector to capture high-resolution images of the surface topography.

o Switch to the BSE detector to visualize compositional differences between the
lechatelierite and the host matrix.

EDS Data Acquisition:
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o Calibration: Ensure the EDS detector is properly calibrated using a standard sample (e.qg.,
cobalt).

o Point Analysis: Position the beam on specific points within a lechatelierite inclusion and
on the surrounding matrix to acquire individual spectra for quantitative analysis.

o Elemental Mapping: Perform an elemental map over a larger area to visualize the spatial
distribution of Si, O, Al, K, and other elements, clearly delineating the lechatelierite.

o Data Processing: Use the SEM's analytical software to process the acquired spectra.
Perform standardless or standard-based quantification to obtain the weight percentages of
the detected elements. Export all images and quantitative data for reporting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note and Protocol: Microstructural Analysis
of Lechatelierite using Scanning Electron Microscopy (SEM)]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1173516#sem-analysis-of-
lechatelierite-microstructure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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